N,N'-bis(2-nitrophenyl)butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(2-nitrophenyl)butanediamide is an organic compound characterized by the presence of two nitrophenyl groups attached to a butanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-nitrophenyl)butanediamide typically involves the reaction of 2-nitroaniline with butanediamide under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being catalyzed by a base like triethylamine. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of N,N’-bis(2-nitrophenyl)butanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(2-nitrophenyl)butanediamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is N,N’-bis(2-aminophenyl)butanediamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(2-nitrophenyl)butanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N’-bis(2-nitrophenyl)butanediamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amines, which can then interact with various biological targets. The compound’s ability to undergo substitution reactions also allows it to form derivatives with different biological activities. The exact pathways and molecular targets depend on the specific application and the derivatives formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis(2-hydroxyphenyl)butanediamide
- N,N’-bis(3-phenylpropyl)butanediamide
Uniqueness
N,N’-bis(2-nitrophenyl)butanediamide is unique due to the presence of nitro groups, which impart specific chemical reactivity and potential biological activity. Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo reduction and substitution reactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H14N4O6 |
---|---|
Molekulargewicht |
358.31 g/mol |
IUPAC-Name |
N,N'-bis(2-nitrophenyl)butanediamide |
InChI |
InChI=1S/C16H14N4O6/c21-15(17-11-5-1-3-7-13(11)19(23)24)9-10-16(22)18-12-6-2-4-8-14(12)20(25)26/h1-8H,9-10H2,(H,17,21)(H,18,22) |
InChI-Schlüssel |
RURNYMLMBDZRRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.